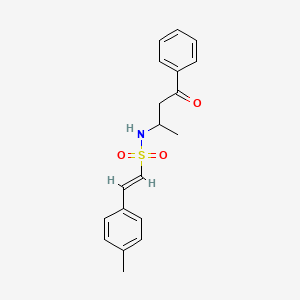

(E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide is an organic compound characterized by its unique structure, which includes a sulfonamide group attached to an ethene backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide typically involves a multi-step process:

Starting Materials: The synthesis begins with 4-methylbenzaldehyde and 4-phenyl-2-butanone.

Formation of the Ethene Backbone: A Wittig reaction is employed to form the ethene backbone. This involves the reaction of 4-methylbenzaldehyde with a phosphonium ylide derived from 4-phenyl-2-butanone.

Sulfonamide Formation: The resulting (E)-2-(4-Methylphenyl)ethene is then reacted with sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the purity of starting materials, reaction temperature, and the use of catalysts to enhance reaction rates.

Análisis De Reacciones Químicas

Types of Reactions

(E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various N-substituted sulfonamides.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, (E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide serves as a versatile intermediate for the preparation of more complex molecules

Biology and Medicine

The compound’s sulfonamide group is known for its biological activity, particularly as an antibacterial agent. Research is ongoing to explore its potential as a drug candidate for treating bacterial infections and other diseases.

Industry

In the materials science field, this compound can be used to create polymers with specific properties, such as enhanced thermal stability and resistance to degradation.

Mecanismo De Acción

The biological activity of (E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide is primarily due to its ability to inhibit enzymes by mimicking the structure of natural substrates. The sulfonamide group interacts with the active site of enzymes, blocking their activity and leading to antibacterial effects. The compound may also interact with other molecular targets, such as receptors and ion channels, influencing various biological pathways.

Comparación Con Compuestos Similares

Similar Compounds

Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.

N-(4-Methylphenyl)sulfonamide: Lacks the ethene and butanone moieties but shares the sulfonamide group.

Uniqueness

(E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide is unique due to its combination of an ethene backbone and a sulfonamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over simpler sulfonamides in terms of versatility and potential efficacy.

Actividad Biológica

(E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide, also known by its CAS number 1424746-84-8, is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C19H21NO3S

- Molecular Weight : 343.4 g/mol

- Structure : The compound features a sulfonamide moiety linked to a phenyl group, which is essential for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

-

Inhibition of Enzymatic Activity :

- Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial in bacterial folate synthesis. This inhibition leads to bacteriostatic effects against various pathogens.

-

Antioxidant Properties :

- Some studies suggest that this compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells.

-

Anti-inflammatory Effects :

- Preliminary research indicates that the compound may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.

Biological Activity Data

A summary of biological activity data for this compound is presented in Table 1.

| Activity Type | Test Organism/Cell Line | Result | Reference |

|---|---|---|---|

| Antibacterial | E. coli | Inhibition at 50 µg/mL | |

| Antioxidant | Human fibroblasts | IC50 = 20 µM | |

| Anti-inflammatory | RAW 264.7 macrophages | Decreased IL-6 production |

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial efficacy of this compound demonstrated significant inhibitory effects against E. coli strains. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating its potential as a therapeutic agent against bacterial infections.

Case Study 2: Antioxidant Effects

Research involving human fibroblast cell lines showed that this compound could reduce oxidative stress markers, with an IC50 value of 20 µM. This suggests that it may have protective effects against oxidative damage, which is relevant in aging and degenerative diseases.

Case Study 3: Anti-inflammatory Properties

In experiments with RAW 264.7 macrophages, this compound was found to significantly decrease the production of IL-6, a pro-inflammatory cytokine. This finding points towards its potential utility in treating inflammatory conditions.

Propiedades

IUPAC Name |

(E)-2-(4-methylphenyl)-N-(4-oxo-4-phenylbutan-2-yl)ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S/c1-15-8-10-17(11-9-15)12-13-24(22,23)20-16(2)14-19(21)18-6-4-3-5-7-18/h3-13,16,20H,14H2,1-2H3/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHBXWVNPKJOKB-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NC(C)CC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC(C)CC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.